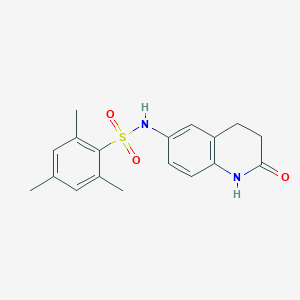
2,4,6-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4,6-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, also known as TQS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamide compounds and has been found to possess various biochemical and physiological effects.
Scientific Research Applications
Antitumor Applications
Tetrahydroquinoline derivatives bearing the sulfonamide moiety have shown promising antitumor activities. A study discovered novel tetrahydroquinoline derivatives as effective antitumor agents, with some compounds exhibiting potency greater than the reference drug Doxorubicin (Alqasoumi et al., 2010). Another research synthesized and evaluated 3-benzyl-4(3H)quinazolinone analogues, demonstrating broad spectrum antitumor activity with certain compounds nearly 1.5–3.0-fold more potent compared with 5-FU, a positive control (Al-Suwaidan et al., 2016).
Catalysis
Research on Cp*Ir complexes containing a rigid 8-aminoquinolinesulfonamide moiety revealed high efficiency as catalysts for the dehydrogenation of formic acid, demonstrating the importance of the electronic structure on catalyst stability and activity (Liu et al., 2021).
Antimicrobial Effects
Sulfonamide derivatives have been synthesized for their antimicrobial potential. One study synthesized quinoline clubbed with sulfonamide moiety as antimicrobial agents, showing that certain compounds displayed high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019). Another research combined quinazolinone and sulfonamide moieties in a single molecular framework, with compounds showing varied degrees of inhibitory actions against bacteria and fungus (Vanparia et al., 2013).
properties
IUPAC Name |
2,4,6-trimethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-11-8-12(2)18(13(3)9-11)24(22,23)20-15-5-6-16-14(10-15)4-7-17(21)19-16/h5-6,8-10,20H,4,7H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGUEHIEMKUHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

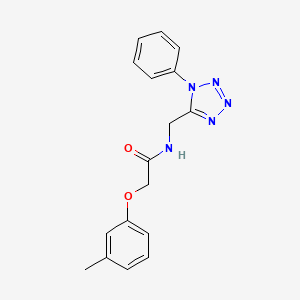

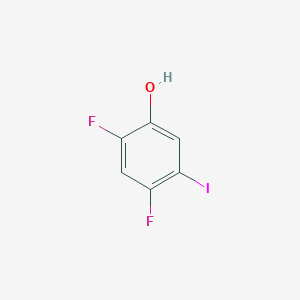
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2663812.png)
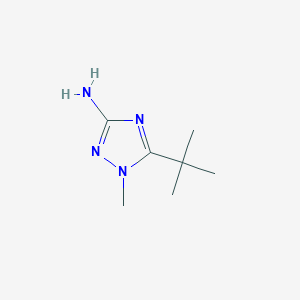


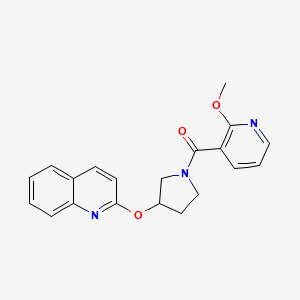
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-nitro-5-(piperazin-1-yl)benzamide dihydrochloride](/img/structure/B2663820.png)
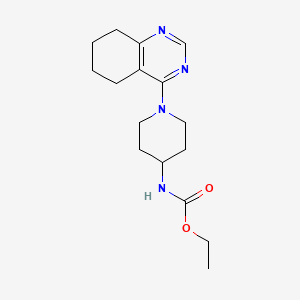
![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-5-ethyl-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2663822.png)
![2-Chloro-N-[2-(2,4-difluorophenyl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B2663826.png)

![2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2663829.png)